(R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
Description
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on a methyl-substituted phenyl ring
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |
InChI Key |
DLELHKLTMRREIT-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C(C)(C)C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with ®-2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated organic compounds.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with amine substrates.
Receptor Binding Studies: Its structure allows for exploration in receptor binding assays.
Medicine
Drug Development:
Metabolic Studies: Used in studies to understand the metabolism of fluorinated amines.
Industry
Material Science: Utilized in the development of materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a different substitution pattern.
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylbutan-1-amine: Similar structure with an extended carbon chain.
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpentan-1-amine: Similar structure with a further extended carbon chain.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound in various research and industrial applications.
Biological Activity
(R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine, also known as (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H19ClFN |
| Molecular Weight | 231.74 g/mol |
| IUPAC Name | (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
| InChI Key | DZIQSMWUECDPIM-MERQFXBCSA-N |
The biological activity of (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Studies indicate that this compound can modulate various biological pathways, which may contribute to its pharmacological effects. The exact mechanisms are still under investigation but are believed to involve:
- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It has the potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or metabolic disorders.
Biological Activity and Therapeutic Applications
Research into the biological activity of this compound suggests several potential therapeutic applications:
1. Antitumor Activity
Recent studies have shown that (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine exhibits significant antitumor properties. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.50 ± 0.06 |
| H1299 | 0.30 ± 0.05 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS production and inhibition of critical signaling pathways .
2. Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Preliminary studies indicate its possible role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Case Study 1: Antitumor Efficacy
In a study examining the effects of (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine on lung cancer cells, researchers found that treatment led to a significant reduction in cell viability and increased markers of apoptosis. The study highlighted the compound's ability to enhance mitochondrial ROS production, leading to intrinsic apoptosis pathways activation.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's interaction with serotonin receptors. Results indicated that (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine could enhance serotonin signaling in vitro, suggesting potential applications in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
